molecular formula C18H12N2O3 B1683637 ZINC05007751

ZINC05007751

Katalognummer: B1683637
Molekulargewicht: 304.3 g/mol
InChI-Schlüssel: SNLNUUWCOAPJED-ZROIWOOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for ZINC05007751 are not explicitly detailed in the available literature. The compound is typically stored at 4°C and protected from light to maintain its stability .

Analyse Chemischer Reaktionen

ZINC05007751 durchläuft verschiedene Arten chemischer Reaktionen, wobei sich der Schwerpunkt hauptsächlich auf seine Rolle als Inhibitor konzentriert:

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die NIMA-verwandte Kinase NEK6 hemmt. Diese Hemmung stört den Zellzyklus, was zu antiproliferativen Effekten in Krebszellen führt . Die Verbindung ist hochspezifisch für NEK1 und NEK6, ohne signifikante Aktivität gegen NEK2, NEK7 und NEK9 . Zu den beteiligten molekularen Zielen und Wegen gehören die Störung des Zellzyklus und die Verstärkung der Wirkungen anderer Chemotherapeutika .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

ZINC05007751 has been extensively studied for its applications in various fields:

  • Cancer Research
    • Antiproliferative Activity : Demonstrated significant growth inhibition in multiple cancer cell lines, including MDA-MB-231 (breast cancer), PEO1 (ovarian cancer), NCI-H1299 (lung cancer), and HCT-15 (colon cancer) with IC50 values below 100 μM .
    • Synergistic Effects : Exhibits synergism when combined with other chemotherapeutics like Cisplatin and Paclitaxel, particularly in BRCA2 mutated ovarian cancer cells. For example, the combination of this compound with Cisplatin reduced the IC50 from 7.9 μM to 0.1 μM .
  • Cell Cycle Studies
    • This compound's inhibition of NEK6 has been linked to disruptions in the cell cycle, which is critical for understanding tumorigenesis and developing targeted therapies .
  • Potential Therapeutic Use in Neurodegenerative Diseases
    • Recent studies suggest that NEK6 inhibition may also have beneficial effects in conditions like Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD), indicating a broader therapeutic potential beyond oncology .
Cell LineIC50 (μM)Synergistic PartnerReduced IC50 (μM)
MDA-MB-231<100Cisplatin0.1
PEO1<100PaclitaxelNot specified
NCI-H1299<100Not specifiedNot applicable
HCT-15<100Not specifiedNot applicable

Study on Antitumor Activity

In a study published by Scientific Reports, this compound was evaluated for its antitumor properties using virtual screening techniques and biological assays. The compound showed over 70% inhibition of NEK6 at concentrations around 30 μM, establishing it as a promising lead for further development .

Study on Cardiac Health

Another recent study investigated the effects of this compound on cardiac function in mice with obesity cardiomyopathy. The results indicated that NEK6 inhibition through this compound could improve cardiac Ca2+ homeostasis, suggesting potential applications in metabolic diseases .

Vergleich Mit ähnlichen Verbindungen

ZINC05007751 ist einzigartig in seiner hohen Selektivität für NEK1 und NEK6. Zu ähnlichen Verbindungen gehören:

  • Capillarisin
  • Nomilin
  • Selonsertib
  • Isojacareubin
  • Pan-RAS-IN-1
  • GNE-495
  • NG25
  • ®-STU104

Diese Verbindungen zielen ebenfalls auf verschiedene Kinasen ab und haben in der Krebsforschung Potenzial gezeigt, aber this compound zeichnet sich durch seine spezifische Selektivität und seine synergistischen Effekte mit Cisplatin und Paclitaxel aus .

Biologische Aktivität

ZINC05007751 is a notable compound recognized for its biological activity as a selective inhibitor of the NIMA-related kinase NEK6. This article delves into the compound's mechanisms, efficacy, and implications in cancer treatment, supported by relevant data and case studies.

Overview of this compound

This compound has emerged as a potent inhibitor of NEK6, with an IC50 value of approximately 3.4 μM . It exhibits significant antiproliferative effects against various human cancer cell lines, making it a candidate for further development in cancer therapeutics .

NEK6 is a serine/threonine kinase that plays a critical role in cell cycle regulation and mitotic progression. Inhibition of NEK6 by this compound disrupts these processes, leading to decreased cell proliferation. The compound's mechanism involves:

  • Selective Inhibition : this compound selectively inhibits NEK6 with minimal activity against other related kinases such as NEK1, NEK2, and NEK7 .
  • Antiproliferative Activity : The compound demonstrates significant growth inhibition across various cancer cell lines, which is crucial for its potential therapeutic applications .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound, particularly focusing on its effects on cancer cell lines. Below is a summary of findings from relevant research:

Cancer Cell Line IC50 Values (µM ± SEM)
MDA-MB-231 (breast)65 ± 15
HCT-15 (colon)98.5 ± 0.5
PEO1 (ovary)44 ± 6.5
NCI-H1299 (lung)87.8 ± 10

*IC50: Concentration required to inhibit cell proliferation by 50%; SEM: Standard error of the mean from at least two independent experiments .

Mechanistic Insights

Research indicates that the inhibition of NEK6 by this compound leads to alterations in key signaling pathways associated with cell growth and survival:

  • Cell Cycle Arrest : The inhibition results in G2/M phase arrest, which is critical for preventing cancer cell proliferation.
  • Apoptosis Induction : Increased levels of apoptotic markers have been observed upon treatment with this compound, indicating a potential mechanism for its anticancer effects .

Implications for Cancer Therapy

The selective nature of this compound against NEK6 positions it as a promising candidate for targeted cancer therapies. Its ability to inhibit tumor growth while sparing normal cells may lead to reduced side effects compared to traditional chemotherapeutics.

Future Directions

Further studies are necessary to explore:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure can enhance efficacy or reduce toxicity.
  • In Vivo Studies : Evaluating the therapeutic potential and safety profile in animal models before clinical trials.
  • Combination Therapies : Investigating the effects of combining this compound with other anticancer agents to enhance therapeutic outcomes.

Eigenschaften

IUPAC Name

(5Z)-4-methyl-2,6-dioxo-5-[(5-phenylfuran-2-yl)methylidene]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c1-11-14(17(21)20-18(22)15(11)10-19)9-13-7-8-16(23-13)12-5-3-2-4-6-12/h2-9H,1H3,(H,20,21,22)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLNUUWCOAPJED-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C(=O)NC(=O)/C1=C\C2=CC=C(O2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZINC05007751
Reactant of Route 2
Reactant of Route 2
ZINC05007751
Reactant of Route 3
Reactant of Route 3
ZINC05007751
Reactant of Route 4
Reactant of Route 4
ZINC05007751
Reactant of Route 5
Reactant of Route 5
ZINC05007751
Reactant of Route 6
Reactant of Route 6
ZINC05007751

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.